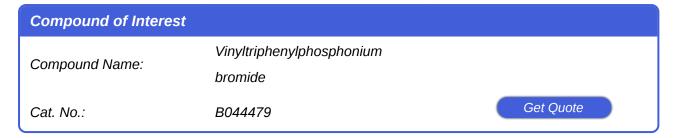


An In-depth Technical Guide to Triphenylvinylphosphonium Bromide (CAS 5044-52-0)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data and applications of Triphenylvinylphosphonium bromide (CAS 5044-52-0), a versatile reagent in organic synthesis.

Chemical and Physical Properties

Triphenylvinylphosphonium bromide is a quaternary phosphonium salt widely utilized in organic chemistry, most notably as a precursor for ylides in the Wittig reaction.[1][2] It is a white to offwhite crystalline solid.[2]

Table 1: Physical and Chemical Properties



Property	Value	Reference(s)
CAS Number	5044-52-0	[1]
Molecular Formula	C20H18BrP	[1]
Molecular Weight	369.23 g/mol	[1]
Melting Point	176-178 °C	[3]
Appearance	White to off-white crystalline powder	[2]
Solubility	Generally soluble in polar solvents.	[4]
Storage	2-8°C, sensitive to light and moisture.	[3]

Spectroscopic Data

The structural identity of Triphenylvinylphosphonium bromide is confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
8.08 - 7.70	m	Phenyl protons	[3]
7.21	m	=CH-P	[3]
6.21	m	CH ₂ =	[3]

Table 3: 13C NMR Spectroscopic Data (Solvent: CDCl3)



Chemical Shift (ppm)	Assignment	Reference(s)
135.2	Phenyl C (para)	[5]
134.0 (d, J = 10 Hz)	Phenyl C (ortho)	[5]
130.5 (d, J = 12 Hz)	Phenyl C (meta)	[5]
118.8 (d, J = 87 Hz)	P-C (ipso)	[5]
133.4 (d, J = 12 Hz)	=CH-P	[5]
120.2 (d, J = 10 Hz)	CH ₂ =	[5]

Table 4: 31P NMR Spectroscopic Data (Solvent: CDCl3)

Chemical Shift (ppm)	Reference(s)
21.3	[1]

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
3050 - 3000	m	C-H stretch (aromatic, vinyl)	[1][6]
1620	m	C=C stretch (vinyl)	[6]
1438	S	P-C stretch (aromatic)	[6]
1110	S	P-C stretch	[6]
985, 915	S	C-H bend (vinyl out- of-plane)	[7]
770 - 680	S	C-H bend (aromatic out-of-plane)	[7]



Experimental Protocols Synthesis of Triphenylvinylphosphonium Bromide

A common method for the synthesis of Triphenylvinylphosphonium bromide involves the reaction of triphenylphosphine with a suitable vinyl precursor. A detailed protocol has been described in Organic Syntheses.

Experimental Workflow for Synthesis



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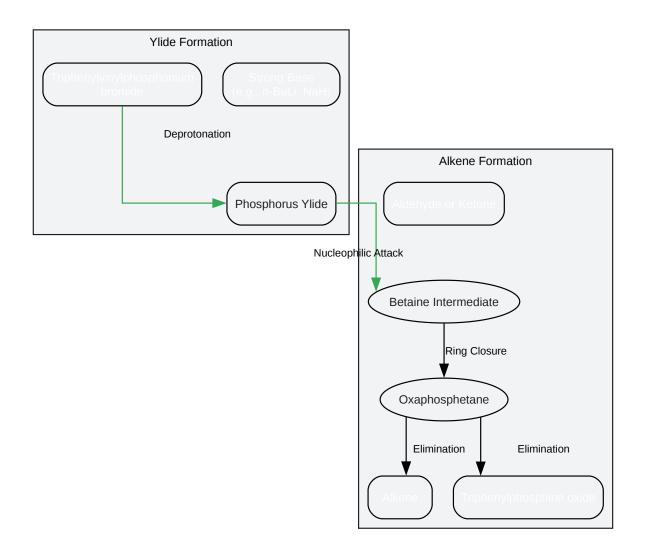
Caption: Synthesis of Triphenylvinylphosphonium bromide.

Wittig Reaction

Triphenylvinylphosphonium bromide is a key reagent in the Wittig reaction for the formation of alkenes from carbonyl compounds.[8][9][10] The reaction proceeds through the formation of a phosphorus ylide.

Wittig Reaction Signaling Pathway





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Caption: Mechanism of the Wittig Reaction.

Detailed Protocol: Wittig Reaction with Benzaldehyde

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Triphenylvinylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise with stirring. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes.

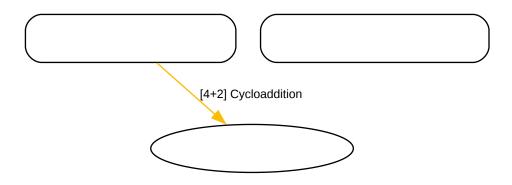


- Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
- Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Diels-Alder Reaction

Vinylphosphonium salts can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions with various dienes to form cyclic phosphonium salts.[4]

Diels-Alder Reaction Logical Relationship



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Caption: Diels-Alder reaction with a vinylphosphonium salt.

Biological Activity



While specific biological studies on Triphenylvinylphosphonium bromide are limited, derivatives of triphenylphosphonium (TPP) cations are known to exhibit biological activity. TPP-conjugated molecules can selectively accumulate in mitochondria due to the large mitochondrial membrane potential.[11] This property has been exploited to deliver antioxidants and other therapeutic agents to mitochondria. Some alkyltriphenylphosphonium salts have shown cytotoxicity against cancer cell lines and antimicrobial activity.[11][12][13] The biological activity of TPP derivatives is often dependent on the nature of the substituent attached to the phosphonium cation.[11] Further research is required to elucidate any specific biological roles of Triphenylvinylphosphonium bromide.

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